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molecular formula C10H8N2O2 B1208608 N-(4-Aminophenyl)maleimide CAS No. 29753-26-2

N-(4-Aminophenyl)maleimide

Cat. No. B1208608
M. Wt: 188.18 g/mol
InChI Key: XOPCHXSYQHXLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129254B2

Procedure details

The solution of 21.6 g (200 mmol) of 1,4-phenylenediamine in 200 ml of tetrahydrofuran is mixed over 1.5 hours with the solution of 19.6 g of maleic acid anhydride, and it is stirred for 22 hours at 23° C. It is filtered, rewashed with tetrahydrofuran, and the filtrate is dried. 37.1 g (197 mmol, 98%) of the title compound is isolated as a crystalline solid.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.[C:9]1(=O)[O:14][C:12](=[O:13])[CH:11]=[CH:10]1>O1CCCC1>[NH2:7][C:4]1[CH:5]=[CH:6][C:1]([N:8]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
is stirred for 22 hours at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is dried

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 197 mmol
AMOUNT: MASS 37.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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